molecular formula C21H20BrN3O2 B3304456 N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921806-87-3

N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B3304456
CAS No.: 921806-87-3
M. Wt: 426.3 g/mol
InChI Key: UEWXJCJQTJPGCC-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a pyrrolidine ring and an ether-linked acetamide group.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c22-16-7-9-17(10-8-16)23-20(26)14-27-18-5-3-4-15-6-11-19(24-21(15)18)25-12-1-2-13-25/h3-11H,1-2,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWXJCJQTJPGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide” typically involves multiple steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrrolidine Ring: This step may involve the reaction of the quinoline derivative with pyrrolidine under basic conditions.

    Amide Formation: The final step involves the coupling of the bromophenyl derivative with the quinoline-pyrrolidine intermediate using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the amide bond or the quinoline ring using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1. Antimicrobial Activity
Research indicates that quinoline derivatives, including N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed potent activity against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL, outperforming traditional antibiotics like ciprofloxacin.

Case Study: Antimycobacterial Activity
A comparative analysis of substituted quinoline derivatives highlighted that compounds structurally related to this compound exhibited notable activity against Mycobacterium tuberculosis. For instance, certain derivatives demonstrated higher efficacy than standard treatments such as isoniazid and pyrazinamide, suggesting potential in treating tuberculosis infections .

2. Anticancer Properties
The compound's anticancer potential has also been explored. Quinoline derivatives are known to inhibit key enzymes involved in cancer progression. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific pathways related to cell survival and proliferation.

Case Study: Mechanism of Action
Research has indicated that this compound may inhibit the activity of topoisomerases, enzymes critical for DNA replication and transcription in cancer cells. This inhibition leads to DNA damage and subsequently triggers apoptotic pathways .

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the bromophenyl group could enhance binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in FPR Agonism

highlights pyridazin-3(2H)-one derivatives as FPR ligands. Key analogs include:

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A mixed FPR1/FPR2 agonist.
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A potent and specific FPR2 agonist .

Key Structural Differences :

Core Heterocycle: The target compound substitutes pyridazinone with a quinoline ring, which increases aromatic surface area and may alter binding kinetics.

Linker Flexibility: The ether linkage in the target compound offers greater conformational flexibility compared to the rigid pyridazinone core.

Pharmacological Implications
  • Receptor Specificity: Pyridazinone analogs show mixed or selective FPR2 agonism, activating calcium mobilization and chemotaxis in neutrophils. The quinoline-pyrrolidine scaffold in the target compound may modulate selectivity toward other GPCRs or kinases due to its expanded π-system .
  • Bioavailability : The pyrrolidine moiety could improve membrane permeability compared to methoxybenzyl groups, which are bulkier and more lipophilic.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Receptor Activity Reference
Target Compound Quinoline Pyrrolidin-1-yl, Bromophenyl Not Reported -
N-(4-Bromophenyl)-pyridazinone derivative Pyridazinone 3-Methoxybenzyl, Methyl FPR1/FPR2 Mixed Agonist
N-(4-Fluorophenyl)-2-chloroacetamide Chloroacetamide Fluorophenyl Synthetic Intermediate

Biological Activity

N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a pyrrolidine group and a bromophenyl substituent. Its molecular formula is C17H19BrN2O2C_{17}H_{19}BrN_{2}O_{2}, with a molecular weight of approximately 363.25 g/mol. The presence of the bromine atom may influence its biological activity by altering the electronic properties and hydrophobicity of the molecule.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Studies have shown that quinoline derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, compounds with similar structures have demonstrated potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus . The mechanism typically involves the disruption of DNA supercoiling, leading to cell death.

Antifungal Activity

Research has also highlighted antifungal properties in quinoline derivatives. In vitro tests revealed that certain derivatives exhibit significant inhibition against Candida albicans and Aspergillus niger, suggesting potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. One study reported that quinoline derivatives showed selective cytotoxicity towards breast cancer cell lines (MDA-MB-468) and renal cancer cells (A498), indicating their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • DNA Intercalation : The quinoline structure allows for intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Inhibition of key enzymes such as DNA gyrase and topoisomerases has been observed, which is crucial for bacterial survival.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

StudyCompoundBiological ActivityFindings
El Shehry et al. (2018)Quinoline derivativesAntibacterialShowed significant activity against E. coli and S. aureus
Ghodsi et al. (2016)Hybrid imidazole/quinolineAnticancerInduced apoptosis in breast cancer cells
Research on pyrazoloquinolinePyrazolo derivativesAntifungalEffective against C. albicans

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide

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